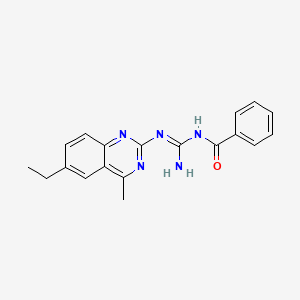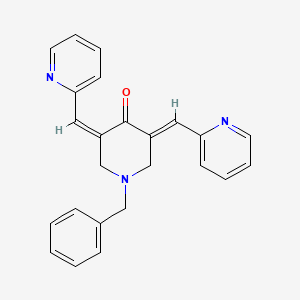
N-Benzoyl-N'-(6-ethyl-4-methyl-quinazolin-2-yl)-guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE typically involves the reaction of 6-ETHYL-4-METHYLQUINAZOLINE-2-AMINE with BENZAMIDE under specific reaction conditions. The process often includes the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various halogenating agents, nucleophiles; reactions often require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Applications De Recherche Scientifique
N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-ETHYL-4-METHYLQUINAZOLINE-2-AMINE: A precursor in the synthesis of N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE.
BENZAMIDE: Another precursor used in the synthesis.
Other Quinazoline Derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of quinazoline and benzamide moieties makes it a versatile compound for various scientific research applications.
Propriétés
Formule moléculaire |
C19H19N5O |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-[(E)-N'-(6-ethyl-4-methylquinazolin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C19H19N5O/c1-3-13-9-10-16-15(11-13)12(2)21-19(22-16)24-18(20)23-17(25)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3,(H3,20,21,22,23,24,25) |
Clé InChI |
RREIUSCTPHVGQL-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=CC2=C(N=C(N=C2C=C1)/N=C(\N)/NC(=O)C3=CC=CC=C3)C |
SMILES canonique |
CCC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)C3=CC=CC=C3)C |
Solubilité |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15034297.png)
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-4,7-phenanthroline](/img/structure/B15034299.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-{[3-(morpholin-4-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B15034306.png)
![4-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15034311.png)
![Ethyl 6-chloro-8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B15034316.png)
![Ethyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B15034318.png)

![Methyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B15034334.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15034341.png)
![Ethyl {[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15034342.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15034349.png)
![(2Z)-5-amino-2-[3-bromo-4-(dimethylamino)benzylidene]-7-[3-bromo-4-(dimethylamino)phenyl]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15034350.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15034356.png)
![2-[(2-Methyl-3-{[3-(morpholin-4-yl)propyl]amino}-4,6-dinitrophenyl)amino]ethanol](/img/structure/B15034358.png)
